molecular formula C8H7N3O B15135010 2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one

2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one

Katalognummer: B15135010
Molekulargewicht: 161.16 g/mol
InChI-Schlüssel: DKFWKMPZLBXAPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new drugs. The structure of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one consists of a pyridine ring fused to a pyrimidine ring, with a methyl group at the 2-position and a keto group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminonicotinonitrile with carbonyl compounds under basic conditions, followed by cyclization. For example, the reaction of 2-aminonicotinonitrile with ethyl acetoacetate in the presence of sodium ethoxide can yield the desired product . Another method involves the use of microwave irradiation to expedite the reaction, which can significantly reduce the reaction time and improve yields .

Industrial Production Methods

Industrial production of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridopyrimidines, which can have varied biological activities .

Wissenschaftliche Forschungsanwendungen

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one can be compared with other pyridopyrimidine derivatives, such as:

    2-Aminopyrido[3,4-d]pyrimidin-4(1H)-one: Similar structure but with an amino group at the 2-position.

    2-Thioxodihydropyrido[3,4-d]pyrimidin-4(1H)-one: Contains a thioxo group instead of a keto group.

    8-Chloro-2-(methylthio)pyrido[3,4-d]pyrimidine: Contains a chloro and methylthio group at different positions

These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and applications.

Eigenschaften

Molekularformel

C8H7N3O

Molekulargewicht

161.16 g/mol

IUPAC-Name

2-methyl-4aH-pyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h2-4,6H,1H3

InChI-Schlüssel

DKFWKMPZLBXAPI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=O)C2C=CN=CC2=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.